

Application Notes and Protocols for the Isolation of Native PsbS-LHCII Supercomplexes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **PsbS protein**, a key component of the non-photochemical quenching (NPQ) process, plays a crucial role in protecting the photosynthetic apparatus from photodamage. Its association with the Light-Harvesting Complex II (LHCII) is of significant interest for understanding the regulation of photosynthesis and for potential applications in crop improvement and the development of bio-inspired energy systems. This document provides detailed protocols for the isolation of native Photosystem II (PSII)-LHCII supercomplexes that retain the **PsbS protein**, enabling further structural and functional characterization. The isolation procedures described herein are based on established methodologies for preserving the integrity of these delicate protein assemblies.[1][2]

The interaction between PsbS and LHCII is often transient and dependent on environmental conditions, such as light intensity and pH.[1][2] Therefore, the protocols focus on the gentle solubilization of thylakoid membranes and the separation of large supercomplexes to enrich for fractions containing PsbS associated with LHCII. Two primary methods for separation are detailed: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) and Sucrose Density Gradient Ultracentrifugation.

Data Presentation



While a distinct and stable PsbS-LHCII supercomplex may not be readily isolated as a single homogenous entity, PsbS has been shown to co-migrate with various PSII-LHCII supercomplexes.[3][4] The following table summarizes the typical distribution of PsbS within different PSII-LHCII supercomplexes isolated from thylakoid membranes. The relative abundance is often determined by immunoblotting of fractions separated by sucrose density gradient or native gel electrophoresis.

Supercomplex Fraction	Major Protein Components	Relative Abundance of PsbS	Reference
C2S2M2	PSII core dimer, 2 strongly bound LHCII trimers, 2 moderately bound LHCII trimers	Present	[4]
C2S2M	PSII core dimer, 2 strongly bound LHCII trimers, 1 moderately bound LHCII trimer	Present	[4]
C2S2	PSII core dimer, 2 strongly bound LHCII trimers	Present	[4]
PSII dimer	PSII core dimer	Lower abundance	[4]
LHCII trimer	Trimeric LHCII	Variable, may be present	[3]

Note: The relative abundance of PsbS can vary depending on the plant species, growth conditions (e.g., light intensity), and the specific isolation procedure used.

Experimental Protocols Protocol 1: Isolation of Thylakoid Membranes

This protocol describes the initial step of isolating thylakoid membranes from fresh plant leaves, a prerequisite for the subsequent purification of protein supercomplexes.



Materials:

- Fresh plant leaves (e.g., spinach, pea, or Arabidopsis thaliana)
- Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 10 mM NaF, 5 mM MgCl₂, 2 mM sodium ascorbate, 0.1% (w/v) BSA. Keep on ice.
- Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 10 mM NaF, 5 mM MgCl₂.
 Keep on ice.
- Resuspension Buffer (P3): 20 mM HEPES-KOH (pH 7.5), 100 mM sorbitol. Keep on ice.
- Miracloth
- Cooled centrifuge and rotors
- Mortar and pestle or blender

Procedure:

- Harvest fresh leaves and perform all subsequent steps at 4°C in dim light.
- Grind the leaves in ice-cold Grinding Buffer (P1) using a mortar and pestle or a blender. Use a buffer-to-leaf ratio of approximately 4:1 (v/w).
- Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.
- Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C.
- Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2).
- Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Carefully discard the supernatant and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer (P3).
- Determine the chlorophyll concentration of the thylakoid suspension.
- Snap-freeze the thylakoid aliquots in liquid nitrogen and store them at -80°C until use.



Protocol 2: Solubilization of Thylakoid Membranes and Separation of Supercomplexes by Sucrose Density Gradient Ultracentrifugation

This method separates protein complexes based on their size and density.

Materials:

- Isolated thylakoid membranes (from Protocol 1)
- Solubilization Buffer: 25 mM MES-NaOH (pH 6.5), 10 mM MgCl₂, 10 mM NaCl.
- Detergents: n-dodecyl- α -D-maltoside (α -DDM) or a mixture of digitonin and α -DDM.
- Sucrose Gradient Solutions: Prepare a linear gradient of 0.1 M to 1.3 M sucrose in a buffer containing 25 mM MES-NaOH (pH 6.5) and a low concentration of detergent (e.g., 0.02% α-DDM).
- Ultracentrifuge and swinging bucket rotor.

Procedure:

- Thaw the thylakoid membrane aliquot on ice.
- Adjust the chlorophyll concentration to 1 mg/mL with Solubilization Buffer.
- Add the detergent to the thylakoid suspension. For gentle solubilization to preserve supercomplexes, a final concentration of 0.5% digitonin and 0.2% α -DDM can be used. Incubate on ice for 10-20 minutes with gentle stirring.
- Centrifuge the solubilized thylakoids at 18,000 x g for 15 minutes at 4°C to pellet any unsolubilized material.
- Carefully load the supernatant onto the pre-formed sucrose density gradient.
- Perform ultracentrifugation at approximately 150,000 x g for 16-20 hours at 4°C.



- After centrifugation, distinct green bands corresponding to different chlorophyll-protein complexes will be visible.
- Carefully fractionate the gradient from the top or bottom and collect the fractions.
- Analyze the fractions for protein composition by SDS-PAGE and immunoblotting using antibodies against PsbS and LHCII subunits.

Protocol 3: Separation of Supercomplexes by Blue Native PAGE (BN-PAGE)

BN-PAGE is a high-resolution technique for separating native protein complexes.

Materials:

- Isolated thylakoid membranes (from Protocol 1)
- Solubilization Buffer: 25 mM BisTris-HCl (pH 7.0), 20% (w/v) glycerol.
- Detergent: n-dodecyl-β-D-maltoside (β-DDM).
- BN-PAGE gel solutions (gradient of 4% to 14% acrylamide is common).
- Anode Buffer: 50 mM BisTris-HCl (pH 7.0).
- Cathode Buffer: 15 mM BisTris-HCl (pH 7.0), 50 mM Tricine, 0.02% Coomassie Brilliant Blue G-250.
- Electrophoresis apparatus.

Procedure:

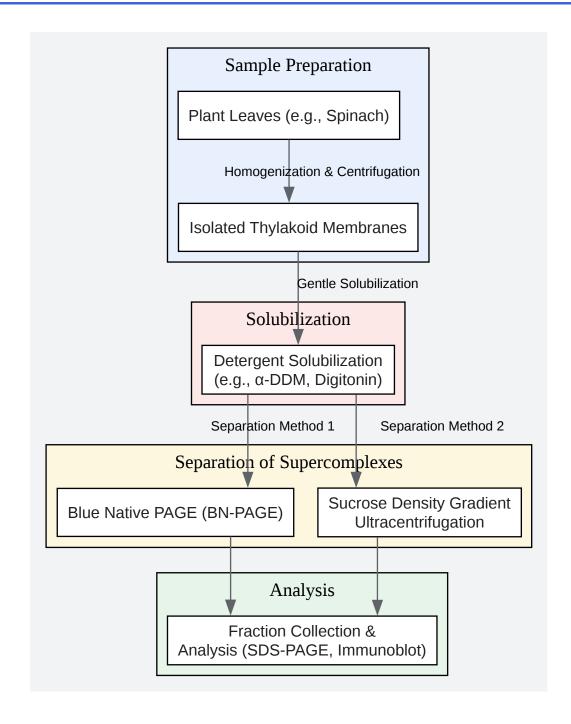
- Thaw the thylakoid membrane aliquot on ice.
- Adjust the chlorophyll concentration to 1 mg/mL with Solubilization Buffer.
- Add β -DDM to a final concentration of 1% (w/v) and incubate on ice for 5-10 minutes.



- Centrifuge at 18,000 x g for 15 minutes at 4°C.
- Add Coomassie Brilliant Blue G-250 to the supernatant to a final concentration of 0.25% from a 5% stock solution.
- Load the samples onto the BN-PAGE gel.
- Run the gel at 4°C, starting at a low voltage (e.g., 75V) and gradually increasing to around 200V.
- After electrophoresis, the gel can be documented, and individual bands can be excised for further analysis, such as 2D-SDS-PAGE and immunoblotting or mass spectrometry.

Visualization of Workflows and Concepts

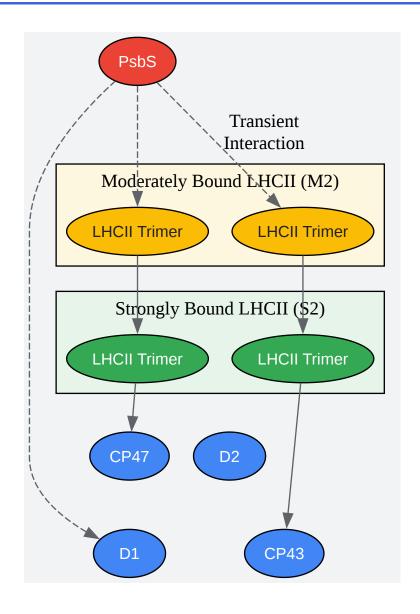




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Caption: Overall experimental workflow for the isolation and analysis of PsbS-containing supercomplexes.





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Caption: Schematic representation of a PSII-LHCII supercomplex with associated PsbS.

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